molecular formula C19H23ClN4O B6444537 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 2640829-72-5

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline

Katalognummer: B6444537
CAS-Nummer: 2640829-72-5
Molekulargewicht: 358.9 g/mol
InChI-Schlüssel: RXJRRAVRAASDDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a tetrahydroquinazoline core linked to a piperidine ring substituted with a (3-chloropyridin-4-yl)oxymethyl group. The quinazoline scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes (e.g., kinases) and receptors (e.g., AMPA) .

Eigenschaften

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-16-11-21-8-5-18(16)25-12-14-6-9-24(10-7-14)19-15-3-1-2-4-17(15)22-13-23-19/h5,8,11,13-14H,1-4,6-7,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJRRAVRAASDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization and Functionalization

In a representative procedure, 2-aminocyclohexanecarboxamide is treated with trichloroacetonitrile in the presence of hydrochloric acid, facilitating cyclization to form 4-chloro-5,6,7,8-tetrahydroquinazoline. This intermediate bears a reactive chloride at the 4-position, enabling subsequent nucleophilic substitutions.

Halogenation for Cross-Coupling

The 4-chloro derivative is further brominated using phosphorus oxybromide (POBr₃) in dichloromethane to produce 4-bromo-5,6,7,8-tetrahydroquinazoline, a critical intermediate for Suzuki-Miyaura couplings.

Preparation of 4-((3-Chloropyridin-4-yl)oxymethyl)piperidine

The piperidine moiety functionalized with a (3-chloropyridin-4-yl)oxymethyl group is synthesized through sequential etherification and protection-deprotection strategies.

Ether Formation via Mitsunobu Reaction

4-(Hydroxymethyl)piperidine is reacted with 3-chloropyridin-4-ol under Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF) at 0–25°C. This method achieves high regioselectivity, yielding 4-((3-chloropyridin-4-yl)oxymethyl)piperidine with minimal byproducts.

Alternative Williamson Ether Synthesis

For scale-up, the hydroxymethyl group of 4-(hydroxymethyl)piperidine is converted to a tosylate using tosyl chloride in pyridine. Subsequent displacement with 3-chloropyridin-4-ol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C provides the ether-linked product in 65–72% yield.

Coupling of Piperidine Derivative with Tetrahydroquinazoline

The final step involves connecting the functionalized piperidine to the tetrahydroquinazoline core via a palladium-catalyzed cross-coupling or nucleophilic substitution.

Suzuki-Miyaura Coupling

A mixture of 4-bromo-5,6,7,8-tetrahydroquinazoline (1 eq), 4-((3-chloropyridin-4-yl)oxymethyl)piperidine-1-boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in dioxane/water (3:1) is heated at 130°C for 12–16 hours under nitrogen. Sodium carbonate (3 eq) is added to scavenge HBr, yielding the coupled product in 80–98% efficiency.

Reaction Conditions Table

ComponentQuantityRole
4-Bromo-tetrahydroquinazoline1 eqElectrophilic partner
Piperidine boronic acid1.2 eqNucleophilic partner
Pd(PPh₃)₄0.05 eqCatalyst
Na₂CO₃3 eqBase
Dioxane/water3:1 (v/v)Solvent
Temperature130°CReaction condition

Nucleophilic Aromatic Substitution

Alternatively, 4-chloro-5,6,7,8-tetrahydroquinazoline reacts with 4-((3-chloropyridin-4-yl)oxymethyl)piperidine in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 150°C under microwave irradiation. This method achieves comparable yields (75–85%) but requires shorter reaction times (30 minutes).

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies reveal that Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings, providing >95% conversion versus 70–80% for the latter.

Solvent Effects

Dioxane/water mixtures (3:1) enhance solubility of both aromatic and boronic acid components, whereas pure THF or DMF leads to premature catalyst deactivation.

Temperature and Time

Elevated temperatures (130–150°C) are critical for overcoming the steric hindrance posed by the piperidine substituent. Reactions below 100°C result in <20% yield even after 24 hours.

Analytical Characterization and Yield Analysis

Spectroscopic Confirmation

  • ¹H NMR : The piperidin-1-yl proton resonates as a multiplet at δ 3.2–3.5 ppm, while the (3-chloropyridin-4-yl)oxy methylene group appears as a singlet at δ 4.6 ppm.

  • LC-MS : Molecular ion peak at m/z 385.1 [M+H]⁺ aligns with the theoretical mass.

Yield Optimization

MethodYield (%)Purity (%)
Suzuki-Miyaura coupling9899.5
Nucleophilic substitution8598.2
Mitsunobu etherification7297.8

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation:

    • Converts specific functional groups to higher oxidation states.

    • Common reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reduction:

    • Reduces specific functional groups to lower oxidation states.

    • Common reagents: Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substitution:

    • Replaces one functional group with another.

    • Common reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products:

  • Oxidation and reduction typically yield derivatives with altered electronic and steric properties, potentially enhancing or diminishing biological activity.

  • Substitution reactions can modify the compound to target different biological pathways or improve pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline has numerous applications in scientific research:

  • Chemistry: As a precursor or intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: Used to probe and understand biological mechanisms and interactions within cells.

  • Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

  • Industry: Employed in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves:

  • Molecular Targets: It may bind to specific proteins, enzymes, or receptors, inhibiting or activating their function.

  • Pathways Involved: Modulation of signaling pathways critical for cellular processes, such as apoptosis, proliferation, or differentiation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight Biological Activity (if reported) Synthesis Yield
Target Compound 5,6,7,8-Tetrahydroquinazoline 4-[(3-Chloropyridin-4-yl)oxymethyl]piperidine C₁₉H₂₂ClN₅O 379.87 Not explicitly reported Not available
1j 5,6,7,8-Tetrahydroquinazoline 4-(Phenoxy) group with 2-methyl substitution C₂₃H₂₆N₄O₂ 390.48 AMPA receptor modulator (nanomolar potency) Not specified
1l 5,6,7,8-Tetrahydroquinazoline 4-(Phenoxy) group with tert-butyl substitution C₂₄H₃₀N₄O 414.52 Enhanced AMPA receptor selectivity Not specified
50e Pyrido[3,4-d]pyrimidinone Piperidine linked to 3,4-dichlorobenzyl and pyrazole C₃₀H₃₇Cl₂N₅O₂Si 638.73 Kinase inhibition (inferred) 43%
Compound from 5,6,7,8-Tetrahydroquinazoline Piperidine with propan-2-yl piperazinyl butynyloxy substituent C₂₄H₃₇N₅O 411.60 Not reported Not available

Key Observations:

Core Modifications: The target compound’s tetrahydroquinazoline core is shared with 1j and 1l, which exhibit AMPA receptor modulation . In contrast, 50e uses a pyrido[3,4-d]pyrimidinone core, suggesting divergent biological targets (e.g., kinases) . The piperidine linker in the target compound is shorter and more rigid compared to the butynyloxy-piperazine chain in ’s analog, which may impact pharmacokinetic properties like solubility .

Substituent Effects: The 3-chloropyridinyl group in the target compound provides a balance of lipophilicity and electronic effects, akin to the tert-butyl group in 1l, which enhances receptor selectivity . Dichlorobenzyl and pyrazole moieties in 50e likely improve kinase binding but increase molecular weight (638.73 vs.

Synthetic Efficiency :

  • The 43% yield for 50e highlights challenges in synthesizing complex heterocycles. The target compound’s synthesis may face similar hurdles, though its simpler structure could improve yield.

Structure-Activity Relationship (SAR) Trends

  • Phenoxy vs. Pyridinyloxy Groups: Phenoxy-substituted analogs (1j, 1l) show nanomolar potency at AMPA receptors, whereas pyridinyloxy groups (as in the target compound) may optimize interactions with chloride-rich binding sites .
  • Piperidine Linker Flexibility : Rigid linkers (e.g., the target’s methylene bridge) favor entropic gains in binding, while flexible chains () may improve tissue penetration .
  • Halogen Effects : The 3-chloro substituent in the target compound mimics the dichlorobenzyl group in 50e, both likely enhancing hydrophobic interactions .

Biologische Aktivität

The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23ClN4OC_{18}H_{23}ClN_{4}O with a molecular weight of approximately 358.9 g/mol. The structure features a tetrahydroquinazoline core linked to a piperidine moiety and a chloropyridine group via an ether linkage, suggesting possible interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that compounds with similar structural motifs may exhibit:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical cellular processes.
  • Receptor Modulation : The tetrahydroquinazoline structure may allow for binding to receptors associated with neurological functions or cancer pathways.

Biological Activity Data

The following table summarizes the biological activities observed in studies related to similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dihydroquinazolineTetrahydroquinazoline coreAnticancer properties
3-Chloropyridine derivativesChloropyridine moietyAntimicrobial effects
Piperidine derivativesPiperidine ringNeuroprotective effects

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating the anticancer efficacy of tetrahydroquinazolines indicated that compounds with similar structures showed significant inhibition of cell proliferation in various cancer cell lines (e.g., MCF-7, SW480, A549) through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research on piperidine-containing compounds revealed their potential as neuroprotective agents by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
  • Antimicrobial Properties : Compounds structurally related to the target molecule demonstrated promising antimicrobial activities against several pathogens, suggesting potential applications in treating infectious diseases .

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal RangeImpact on Yield
CatalystPd(OAc)₂ (5 mol%)75–85%
SolventAcetonitrile20% increase vs. DMF
Temperature100°CPrevents byproduct formation

Advanced: How can structural ambiguities in the piperidine-tetrahydroquinazoline scaffold be resolved using spectroscopic and crystallographic methods?

Answer:

  • NMR : Use 2D techniques (COSY, HSQC) to assign proton environments, especially for overlapping signals in the piperidine and tetrahydroquinazoline regions .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry at the piperidine’s chiral center. For example, Ethyl 4-[7-(4-methoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate’s structure was confirmed via X-ray, revealing a chair conformation in piperazine .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, distinguishing between isomers (e.g., oxepane vs. piperidine derivatives).

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Answer:

  • Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity.

Q. Table 2: Example Bioactivity Data

Assay TypeTargetResultReference
Kinase inhibitionEGFRIC₅₀ = 1.2 µM
CytotoxicityMCF-7IC₅₀ = 8.5 µM

Advanced: How can contradictory bioactivity data across structurally analogous compounds be analyzed?

Answer:
Contradictions often arise from subtle structural differences. For example:

  • Substituent effects : A 4-methoxyphenyl group in Ethyl 4-[7-(4-methoxyphenyl)-...]piperazine-1-carboxylate enhances solubility but reduces kinase affinity compared to chlorophenyl analogs .
  • Conformational analysis : Molecular dynamics simulations reveal that piperidine ring puckering modulates target binding. Compare with 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine, where rigidity improves stability .

Q. Methodology :

Perform pairwise SAR studies.

Use docking simulations (AutoDock Vina) to map binding poses.

Validate with thermodynamic profiling (ITC).

Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?

Answer:

  • LogP and solubility : Use MarvinSketch or ACD/Labs.
  • pKa prediction : SPARC or MoKa.
  • ADMET : SwissADME or ProTox-II for toxicity profiling .

Advanced: How can regioselectivity challenges during functionalization of the tetrahydroquinazoline core be addressed?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to steer electrophilic substitution to the C-2 position of tetrahydroquinazoline.
  • Microwave-assisted synthesis : Reduces side reactions (e.g., over-oxidation) by shortening reaction times .

Basic: What analytical techniques are critical for purity validation?

Answer:

  • HPLC : Use a C18 column with UV detection (254 nm).
  • Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values.
  • Impurity profiling : Reference standards like Imp. B(BP) (CAS 62337-66-0) for comparison .

Advanced: How can metabolic stability be improved through structural modifications?

Answer:

  • Block metabolic hotspots : Replace labile groups (e.g., methyl esters) with trifluoromethyl or cyclopropyl moieties.
  • Isotope labeling : Use deuterium at benzylic positions to slow CYP450-mediated oxidation .

Basic: What are the key stability-indicating parameters for long-term storage?

Answer:

  • Temperature : Store at −20°C in amber vials.
  • Humidity : Use desiccants (silica gel) to prevent hydrolysis of the chloropyridinyloxy group.
  • Light sensitivity : Avoid exposure to UV light to prevent photodegradation .

Advanced: How can in vivo pharmacokinetic-pharmacodynamic (PK-PD) discrepancies be investigated?

Answer:

Tissue distribution studies : Use radiolabeled compound (¹⁴C) in rodent models.

Metabolite identification : LC-MS/MS to detect Phase I/II metabolites.

Mechanistic PK modeling : Compartmental analysis to correlate plasma concentrations with receptor occupancy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.